rel-(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine: is a complex organic compound characterized by its unique decahydropyrido[4,3-f][1,4]oxazepine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrimidine ring: Starting with ethylamine and a suitable diketone, the pyrimidine ring is formed through a cyclization reaction.
Construction of the decahydropyrido[4,3-f][1,4]oxazepine core: This involves a series of cyclization and hydrogenation reactions, often using catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Final coupling: The pyrimidine ring is then coupled with the decahydropyrido[4,3-f][1,4]oxazepine core under specific conditions, such as using a base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For improved efficiency and scalability.
Purification processes: Such as crystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
rel-(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic conditions, depending on the desired product.
Reduction: Often carried out in anhydrous conditions to prevent side reactions.
Substitution: Conditions vary widely but often involve polar aprotic solvents like acetonitrile (CH₃CN) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Typically results in the formation of alcohols or amines.
Substitution: Produces a variety of substituted derivatives, depending on the reagents used.
Applications De Recherche Scientifique
rel-(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Explored for its potential use in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of rel-(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rel-(5aR,9aS)-4-(5-methylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine
- rel-(5aR,9aS)-4-(5-phenylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine
Uniqueness
rel-(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine is unique due to its specific ethyl
Propriétés
IUPAC Name |
(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-2-11-7-16-14(17-8-11)18-5-6-19-13-9-15-4-3-12(13)10-18/h7-8,12-13,15H,2-6,9-10H2,1H3/t12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHLAAJVSDYUKF-CHWSQXEVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCOC3CNCCC3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN=C(N=C1)N2CCO[C@@H]3CNCC[C@@H]3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.